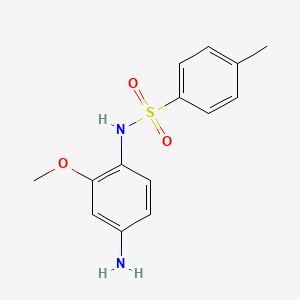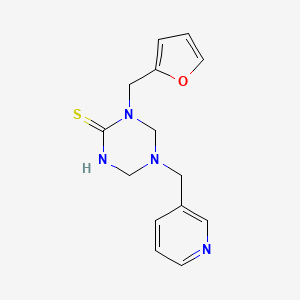![molecular formula C14H10ClN3O2 B5867165 5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as CP-466722 and belongs to the class of pyrrolidine-based inhibitors.
Mechanism of Action
CP-466722 acts by binding to the ATP-binding site of TAK1, thereby inhibiting its activity. This, in turn, leads to the suppression of various downstream signaling pathways, including the NF-κB and MAPK pathways.
Biochemical and Physiological Effects:
CP-466722 has been shown to exhibit anti-inflammatory and neuroprotective effects in various in vitro and in vivo studies. It has also been found to be effective in reducing the severity of symptoms in animal models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Advantages and Limitations for Lab Experiments
The main advantage of CP-466722 is its high selectivity for TAK1, which makes it a valuable tool for studying the role of this enzyme in various cellular processes. However, its low solubility in aqueous solutions and poor bioavailability limit its use in in vivo studies.
Future Directions
There are several potential future directions for research involving CP-466722. One area of interest is the development of more potent and selective TAK1 inhibitors based on the structure of CP-466722. Another potential application is the use of CP-466722 as a tool for studying the role of TAK1 in various disease states, including cancer and autoimmune disorders. Additionally, further research is needed to understand the long-term effects of CP-466722 on cellular processes and its potential for clinical use.
Synthesis Methods
The synthesis of CP-466722 involves the reaction of 1-(4-chlorophenyl)pyrrol-2-amine with ethyl isocyanate, followed by the addition of ethyl acetoacetate. The resulting compound is then subjected to cyclization using sodium ethoxide to obtain the final product.
Scientific Research Applications
CP-466722 has been extensively studied for its potential applications in the field of neuroscience. It has been found to be a potent and selective inhibitor of the enzyme TAK1, which plays a crucial role in the regulation of various cellular processes, including inflammation and cell death.
properties
IUPAC Name |
(5E)-5-[[1-(4-chlorophenyl)pyrrol-2-yl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c15-9-3-5-10(6-4-9)18-7-1-2-11(18)8-12-13(19)17-14(20)16-12/h1-8H,(H2,16,17,19,20)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQIRABJLFMWSK-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=C/2\C(=O)NC(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)

![N-(2-aminoethyl)-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5867105.png)

![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)


![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)
![N-cyclopentyl-2-[6-methyl-5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5867175.png)